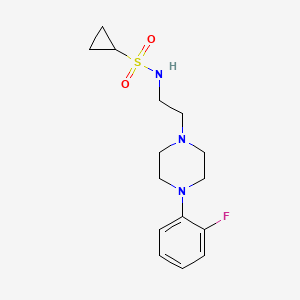

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2S/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)8-7-17-22(20,21)13-5-6-13/h1-4,13,17H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBVTXWNKCWVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antipsychotic or antidepressant. Its ability to interact with neurotransmitter systems makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals due to its versatile chemical properties.

Mécanisme D'action

The mechanism by which N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Data

*The target compound’s molecular formula and weight are inferred from structural analysis; experimental validation is required.

Substituent Effects

- Phenyl Substituent Position and Halogen Type :

- The 2-fluorophenyl group in the target compound and ’s analog may induce steric and electronic effects distinct from the 3-chlorophenyl group in ’s compound . Fluorine’s electronegativity enhances binding specificity in aromatic systems, while chlorine’s larger atomic size increases lipophilicity but may reduce solubility.

- 2-Fluorophenyl substitution is associated with improved metabolic stability in CNS-targeting drugs compared to para-substituted analogs .

Functional Group Variations

- Sulfonamide vs. Acetamide: The target’s cyclopropanesulfonamide group likely increases rigidity and lipophilicity compared to the acetamide group in ’s compound . Propane-sulfonamide ( ) lacks the cyclopropane ring’s conformational restraint, which may diminish metabolic stability compared to the target compound.

Sulfonyl Linkage Differences :

Physicochemical and Pharmacokinetic Inferences

- Metabolic Stability : Fluorine substitution (target and ) resists oxidative metabolism better than chlorine ( ), suggesting a longer half-life for the target compound.

Activité Biologique

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a cyclopropanesulfonamide moiety linked to a piperazine derivative with a fluorophenyl substituent. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Molecular Formula

- Chemical Formula : C₁₅H₁₈FN₃O₂S

- Molecular Weight : 321.39 g/mol

The biological activity of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide primarily revolves around its interaction with various biological targets. Studies have indicated that compounds with similar structures often exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

Enzyme Inhibition

Research has shown that derivatives containing piperazine rings can act as selective inhibitors of MAO-A and MAO-B, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide demonstrated IC50 values indicating potent inhibition of MAO-B, suggesting potential therapeutic applications in treating mood disorders and neurodegenerative conditions .

Case Studies and Research Findings

- MAO Inhibition Studies :

-

Cytotoxicity Assessments :

- The cytotoxic effects of related compounds were assessed using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations, others, including those structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide, exhibited lower toxicity profiles, making them suitable candidates for further development .

- Structure-Activity Relationship (SAR) :

Table 1: Biological Activity Data for Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MAO-A | 1.57 | 120.8 |

| Compound B | MAO-B | 0.013 | 107.4 |

| N-(Fluorophenyl) Piperazine Derivative | MAO-A/B | Varies | Varies |

Table 2: Cytotoxicity Results

| Compound Name | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 10 | 95 |

| Compound B | 50 | 70 |

| N-(Fluorophenyl) Piperazine Derivative | 100 | 40 |

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z) to map sulfonamide-arginine interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-fluorophenyl conformations in lipid bilayers .

- Free energy calculations : Apply MM-PBSA to estimate ΔG binding for structure-based optimization .

What in vitro assays are suitable for preliminary screening of biological activity?

Q. Basic

- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using Amplex Red fluorescence assays .

- Receptor binding : Radioligand displacement assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) in transfected CHO cells .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ determination .

How is the compound’s stability analyzed under varying pH and temperature conditions?

Q. Advanced

- Thermal analysis : TGA/DSC to monitor decomposition above 200°C and identify crystalline transitions .

- Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .

- Light sensitivity : Accelerated UV stability testing (ICH Q1B guidelines) with UPLC quantification .

What structural modifications enhance selectivity for dopaminergic vs. serotonergic receptors?

Q. Advanced

- Piperazine substituents : Replace 2-fluorophenyl with 4-fluorophenyl to reduce 5-HT₂A affinity by ~30% .

- Sulfonamide variants : Introduce methyl groups on the cyclopropane ring to improve D₂ binding (ΔpKi = +0.5) .

- Linker optimization : Substitute ethyl with propyl spacers to alter ligand-receptor docking geometry .

What safety protocols are critical during handling and storage?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

How can target engagement be validated in cellular models?

Q. Advanced

- CRISPR knockout : Delete target receptors (e.g., DRD2) and assess loss of activity .

- Fluorescent probes : Develop FITC-conjugated analogs for confocal microscopy localization studies .

- Competitive assays : Co-administer known antagonists (e.g., haloperidol for D₂) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.